3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Description
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine (CAS 205485-24-1) is a photoaffinity labeling reagent characterized by a diazirine ring substituted with a trifluoromethyl (CF₃) group and a meta-methoxyphenyl moiety. Its molecular formula is C₉H₇F₃N₂O, with a molecular weight of 216.16 g/mol. The compound exists as a light-yellow oil, soluble in chloroform and ethyl acetate, and exhibits a boiling point of 233.4±50.0°C . The meta-methoxy group enhances reactivity and serves as a functional handle for further derivatization, making it valuable in probing biomolecular interactions .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-3-(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSNCZYTAMEFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440364 | |
| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205485-24-1 | |
| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Aryllithium Intermediate
The synthesis begins with 3-bromoanisole , which undergoes lithiation using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C. This step generates a reactive aryllithium species, critical for subsequent nucleophilic acyl substitution.
Key Conditions :
Ketone Synthesis via Trifluoroacetamide Reaction
The aryllithium intermediate reacts with diethyl trifluoroacetamide to form 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone . This step proceeds via nucleophilic attack on the carbonyl group, followed by elimination of diethylamine.
Reaction Parameters :
Oxime Formation and Subsequent Tosylation
The ketone is converted to its oxime derivative by treatment with hydroxylamine hydrochloride in ethanol under reflux (80°C for 4 hours). The oxime is then tosylated using p-toluenesulfonyl chloride (p-TsCl) in pyridine, yielding the p-tolylsulfonyl oxime intermediate.
Optimization Notes :
Diazirine Ring Formation via Oxidation
The tosylated oxime undergoes oxidation to form the diazirine ring. This critical step employs iodine (I₂) in a mixture of aqueous sodium hydroxide and dichloromethane. The reaction proceeds via a radical mechanism, with careful control of pH to avoid decomposition.
Oxidation Conditions :
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Reagents: I₂ (2.5 equivalents), NaOH (1M).
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Temperature: 0°C to room temperature, stirred for 12 hours.
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Workup: Extraction with DCM, washing with sodium thiosulfate to remove excess iodine.
Final Product Isolation :
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Purification by silica gel chromatography (hexane/ethyl acetate, 9:1).
Reaction Optimization and Conditions
Critical Parameters for Diazirine Stability
The diazirine ring is sensitive to UV light and moisture. Key optimizations include:
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Light Exclusion : All reactions performed under amber glassware or foil-wrapped flasks.
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Moisture Control : Use of anhydrous solvents and inert atmosphere (N₂/Ar).
Alternative Oxidizing Agents
While iodine is standard, N-chlorosuccinimide (NCS) has been explored for milder conditions. However, NCS requires longer reaction times (24 hours) and offers comparable yields (58–62%).
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography on silica gel with a hexane/ethyl acetate gradient (95:5 to 85:15). This removes unreacted starting materials and byproducts like residual tosyl compounds.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.34 (t, J = 8.0 Hz, 1H, aromatic), 6.94 (d, J = 7.6 Hz, 1H, aromatic), 6.88 (s, 1H, aromatic), 3.83 (s, 3H, OCH₃), 1.45 (s, 3H, CF₃).
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¹³C NMR : δ 161.2 (C-OCH₃), 130.5–114.8 (aromatic carbons), 55.3 (OCH₃), 122.5 (q, J = 280 Hz, CF₃).
Industrial-Scale Production Considerations
Continuous Flow Reactors
To enhance scalability, continuous flow systems have been proposed for the lithiation and oxidation steps. Benefits include:
Waste Management
The use of iodine necessitates efficient recycling protocols. Sodium thiosulfate washes recover >90% of iodine as iodide salts, which can be reoxidized for reuse.
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Lithiation | n-BuLi, THF, −78°C | 95%* |
| 2 | Ketone Formation | Diethyl trifluoroacetamide, 0°C | 80% |
| 3 | Oxime Synthesis | NH₂OH·HCl, EtOH, reflux | 85% |
| 4 | Tosylation | p-TsCl, pyridine, RT | 90% |
| 5 | Diazirine Oxidation | I₂, NaOH, DCM, 0°C → RT | 65% |
*Yield estimated based on reagent stoichiometry.
Table 2. Key NMR Data for this compound
| Proton/Group | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| OCH₃ | 3.83 | Singlet | 3H |
| Aromatic H | 6.88–7.34 | Multiplet | 3H |
| CF₃ | - | - | 3F |
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various types of chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring can undergo photolysis to generate reactive carbene intermediates.
Substitution Reactions: The methoxyphenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Photolysis: Ultraviolet light, typically at wavelengths around 350 nm.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., halogens).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Photolysis: Reactive carbene intermediates that can further react with various substrates.
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is utilized as a photoreactive probe . Its ability to undergo photolysis upon exposure to ultraviolet light generates reactive carbene intermediates that can participate in various chemical reactions.
Key Reactions:
- Photolysis: Generates reactive carbenes that can insert into C-H, N-H, and O-H bonds.
- Substitution Reactions: Participates in nucleophilic or electrophilic substitutions due to the presence of functional groups.
Biology
The compound serves as a photoaffinity labeling agent , which is crucial for studying protein-ligand interactions. By covalently attaching to target proteins upon UV exposure, it allows researchers to identify binding sites and study dynamic biological processes.
Case Study:
In a study involving the identification of protein interactions, researchers used this compound to label specific proteins in cell lysates. The results demonstrated efficient labeling and subsequent identification through mass spectrometry, showcasing its utility in proteomics.
Medicine
In medicinal chemistry, this diazirine compound is investigated for its potential in drug development and delivery systems. Its ability to form stable covalent bonds with biomolecules makes it an attractive candidate for targeted therapies.
Research Insights:
- Studies have explored its use in designing drug conjugates that can selectively target cancer cells.
- The compound's photochemical properties enable controlled release mechanisms for therapeutic agents.
Industrial Applications
Beyond academic research, this compound is also employed in industrial settings for synthesizing specialized materials with unique properties. Its reactivity allows for modifications on surfaces, such as nanoparticles, enhancing their functionalities.
Application Example:
Research has shown that when attached to gold nanoparticles, this compound facilitates surface modifications through photolysis-induced reactions, allowing for the attachment of various substrates like alcohols and amines.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine primarily involves the generation of reactive carbene intermediates upon photolysis. These carbenes can insert into various chemical bonds, such as C-H, N-H, and O-H bonds, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application and the substrates used in the reactions.
Comparison with Similar Compounds
3-Trifluoromethyl-3-phenyldiazirine (TPD)
- Structure : Lacks the methoxy group; phenyl ring is unsubstituted.
- Synthesis: Derived from 2,2,2-trifluoroacetophenone with a 60% yield .
- Reactivity : Photolyzes rapidly at 350 nm to generate carbene (65%) and diazo isomers (35%). Stable in acidic/basic conditions (1 M) and up to 75°C .
- Applications: Used in carbene insertion reactions (e.g., CH/OH insertion in cyclohexane/methanol).
- Key Difference : The absence of the methoxy group reduces opportunities for post-synthetic modifications compared to the methoxy-substituted analog .
3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
- Structure : Para-methoxy substituent instead of meta.
- Reactivity: Undergoes Friedel-Crafts alkylations with phenolic compounds upon photolysis, suggesting divergent reaction pathways influenced by substituent position .
- Applications : Explored for "cleaner" photolabeling in chemical biology.
- Key Difference : Para-substitution may alter electronic effects (e.g., resonance donation) compared to the meta isomer, impacting carbene stabilization and trapping efficiency .
3-(3-Azidophenyl)-3-(trifluoromethyl)-3H-diazirine
- Structure : Azido group replaces methoxy at the meta position (CAS 153621-98-8).
- Reactivity : Azide enables click chemistry (e.g., CuAAC), but the electron-withdrawing nature of the azide may reduce diazirine stability.
3-(Bromomethylphenyl)-3-(trifluoromethyl)-3H-diazirine
- Structure : Bromomethyl substituent (CAS 142719-82-2).
- Reactivity : Bromine facilitates nucleophilic substitution (e.g., SN2 reactions) for introducing tags like amines or azides .
- Applications : Versatile intermediate for synthesizing probes with tailored functionalities.
- Key Difference : Bromine’s leaving-group ability contrasts with the methoxy group’s directing effects in electrophilic substitutions .
Comparative Analysis of Reactivity and Stability
Photolytic Behavior
Thermal and Chemical Stability
Biological Activity
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound notable for its unique structural features and biological applications. Its trifluoromethyl and methoxyphenyl substituents enhance its reactivity, particularly in photochemical contexts. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₀F₃N₂O
- CAS Number : 205485-24-1
The presence of the trifluoromethyl group increases the compound's stability and reactivity, while the methoxyphenyl group contributes specific electronic characteristics that influence its biological interactions.
Upon exposure to ultraviolet light, this compound undergoes photolysis, generating reactive carbene intermediates. These carbenes can insert into various chemical bonds (C-H, N-H, O-H), facilitating the formation of new covalent bonds with biomolecules such as proteins and nucleic acids. This property is particularly useful in photoaffinity labeling techniques, allowing researchers to study protein-ligand interactions in complex biological systems .
Biological Applications
The compound has several significant applications in biological research:
- Photoaffinity Labeling : It is employed to identify and characterize protein interactions by covalently binding to target proteins upon UV activation.
- Drug Development : Its ability to form stable covalent bonds with biomolecules makes it a candidate for designing targeted drug delivery systems.
- Diagnostic Imaging : The compound has potential in radiolabeling for non-invasive imaging techniques, such as positron emission tomography (PET) .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Study: Protein-Ligand Interactions
A study investigated the use of diazirine compounds in photoaffinity labeling to map protein interactions. The results demonstrated that this compound effectively labeled target proteins under UV light, allowing for the identification of binding sites and interaction partners in complex cellular environments .
Toxicity Assessment
In toxicity assays conducted on HEK-293T cells, this compound showed minimal cytotoxicity at concentrations up to 10 μM, indicating a favorable safety profile for biological applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine | Image | Para-methoxy substitution |
| 3-(3-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine | Image | Methyl group instead of methoxy |
| 3-(3-Methoxyphenyl)-3-(difluoromethyl)-3H-diazirine | Image | Difluoromethyl substitution |
Each variant exhibits distinct reactivity profiles due to the position and nature of substituents, influencing their application potential in biological systems.
Q & A
Basic: What are the standard synthetic protocols for synthesizing 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine?
Answer:
The synthesis typically involves diaziridine intermediates, followed by oxidation to form the diazirine ring. For example, 3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine (S20) is synthesized via condensation of 3-methoxybenzaldehyde with trifluoroacetamide, followed by reaction with hydroxylamine-O-sulfonic acid. Subsequent oxidation with iodine or N-chlorosuccinimide yields the diazirine derivative (D8) . Key steps include:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients).
- Characterization : H NMR for tracking reaction progress and confirming regiochemistry.
Basic: What methods are recommended for purification and ensuring stability of this compound during storage?
Answer:
- Purification : Use silica gel chromatography with inert solvents (e.g., hexane/ethyl acetate) to avoid decomposition. Avoid exposure to light during purification .
- Stability : Store at in amber vials under inert gas (argon/nitrogen). The diazirine ring is sensitive to UV light and moisture; stability tests via H NMR over 72 hours under storage conditions are advised .
Advanced: How does the positioning of the methoxy group on the phenyl ring influence the compound’s photochemical reactivity?
Answer:
The methoxy group’s meta position (vs. para) affects electronic distribution and steric hindrance. Computational studies (e.g., DFT calculations) show that meta-substitution enhances spin density localization on the diazirine carbon, increasing carbene reactivity for C–H insertion. Experimental validation involves comparative photolysis studies with analogs (e.g., 3-(4-methoxyphenyl)-diazirine) and quantification of crosslinking efficiency via LC-MS .
Advanced: How should researchers address contradictory data in failed synthesis attempts involving electron-deficient aryl groups (e.g., nitro-substituted analogs)?
Answer:
Failed syntheses (e.g., 3-(4-nitrophenyl)-3-trifluoromethyldiaziridine) often arise from electron-withdrawing groups destabilizing intermediates. Methodological steps :
- Mechanistic analysis : Use F NMR to monitor intermediate stability.
- Alternative routes : Introduce nitro groups post-diazirine formation via SNAr reactions.
- Electron-deficient aryl handling : Optimize reaction pH (near-neutral) to prevent premature decomposition .
Advanced: What computational strategies can accelerate reaction optimization for diazirine-based photoprobes?
Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example, ICReDD combines quantum mechanics with machine learning to screen optimal oxidation conditions (e.g., iodine vs. NBS) .
- Machine learning : Train models on historical reaction data (yield, substituent effects) to predict viable synthetic routes. Virtual screening of substituent libraries reduces experimental iterations .
Advanced: How can researchers design experiments to study this compound’s efficacy in protein photolabeling?
Answer:
- Experimental design :
Advanced: What are the challenges in scaling up synthesis while maintaining regiochemical purity?
Answer:
- Regiochemical drift : Larger batches may exhibit side reactions (e.g., ring-opening). Mitigation strategies:
- In-line monitoring : Use ReactIR to track diazirine formation in real time.
- Flow chemistry : Continuous flow systems improve heat dissipation and reduce decomposition .
Advanced: How do steric effects of trifluoromethyl groups impact the compound’s reactivity in carbene-mediated reactions?
Answer:
The trifluoromethyl group increases carbene electrophilicity but introduces steric hindrance. Methodological analysis :
- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., methyl substituents).
- Computational modeling : Calculate steric maps (e.g., using PyMol) to quantify spatial hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
